molecular formula C10H11BrN2O B2538218 5-Bromo-2-[(2-methoxyethyl)amino]benzonitrile CAS No. 1550057-91-4

5-Bromo-2-[(2-methoxyethyl)amino]benzonitrile

Cat. No.: B2538218
CAS No.: 1550057-91-4
M. Wt: 255.115
InChI Key: KMMQFJGQCJEXGT-UHFFFAOYSA-N
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Description

5-Bromo-2-[(2-methoxyethyl)amino]benzonitrile: is an organic compound with the molecular formula C10H11BrN2O. It is a brominated derivative of benzonitrile, featuring a methoxyethylamino group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are usually carried out in an organic solvent such as dichloromethane or chloroform .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 5-Bromo-2-[(2-methoxyethyl)amino]benzonitrile can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Bromo-2-[(2-methoxyethyl)amino]benzonitrile is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine: In biological research, this compound is used to study the effects of brominated aromatic compounds on biological systems. It can serve as a model compound for understanding the interactions of similar molecules with biological targets .

Industry: In the pharmaceutical industry, this compound is used in the development of new drugs. Its ability to undergo various chemical reactions makes it a versatile building block for drug synthesis .

Mechanism of Action

The mechanism of action of 5-Bromo-2-[(2-methoxyethyl)amino]benzonitrile involves its interaction with specific molecular targets in biological systems. The bromine atom and the methoxyethylamino group play crucial roles in its binding affinity and specificity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2-[(2-methoxyethyl)amino]benzonitrile is unique due to the presence of both the bromine atom and the methoxyethylamino group. This combination provides distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

5-bromo-2-(2-methoxyethylamino)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c1-14-5-4-13-10-3-2-9(11)6-8(10)7-12/h2-3,6,13H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMMQFJGQCJEXGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=C(C=C(C=C1)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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